molecular formula C19H18N4O2S B2736795 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 864925-22-4

6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2736795
CAS No.: 864925-22-4
M. Wt: 366.44
InChI Key: GTWUZVQDPNOECL-UHFFFAOYSA-N
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Description

Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . Similarly, the sulfonamide moiety is of considerable interest in medicinal chemistry, as it exhibits a wide range of pharmacological activities . Therefore, the therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .


Synthesis Analysis

Quinoxalines can be synthesized through various methods . The synthesis of quinoxaline derivatives has been achieved through the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .


Molecular Structure Analysis

Quinoxaline is an aromatic nitrogen-containing heterocyclic compound . It is a fused N-heterocyclic compound in which two N-atoms are part of the ring structure . The molecular structure of quinoxalines has been the subject of extensive research due to its emergence as an important chemical moiety .


Chemical Reactions Analysis

Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups has been observed .

Scientific Research Applications

Quinoxaline Derivatives in Biomedical Research

Quinoxaline and its derivatives are of considerable interest due to their wide range of pharmacological activities. These compounds have been studied for their antimicrobial, anticancer, and chronic disease treatment potentials. Modifying the quinoxaline structure allows for the creation of derivatives with specific biomedical applications, including treatment for microbial infections and various metabolic diseases (J. A. Pereira et al., 2015).

Quinoxaline Sulfonamides in Medicinal Chemistry

The integration of the sulfonamide group into quinoxaline frameworks has enhanced the therapeutic potential of these compounds. Quinoxaline sulfonamide derivatives exhibit a broad range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, and anticancer actions. The modifications on quinoxaline sulfonamide derivatives may lead to advanced therapeutic agents against a variety of diseases, highlighting the significance of research on such compounds (Ali Irfan et al., 2021).

Electron Deficient Aromatic Systems

Compounds like 6-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can serve as electron deficient, rigid, planar, aromatic systems with excellent π–π stacking ability. Such properties make them useful as basic scaffolds in the design of molecular, macromolecular, and supramolecular systems for applications ranging from semiconductors and sensors to liquid crystals and energy storage materials (J. Segura et al., 2015).

Quinoxaline in Anion Sensing and Optoelectronic Materials

Quinoxaline-based receptors have been explored for their application in chromogenic and fluorogenic chemosensors for inorganic anions. This capability is crucial for biomolecular science, where specific anion detection is required. The versatility of quinoxaline derivatives in forming different structural motifs for anion sensing demonstrates their potential in analytical chemistry and sensor development (S. Dey et al., 2018).

Future Directions

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, future research directions may include the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Properties

IUPAC Name

6-(2-ethylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-26(24,25)23-19(13-17(22-23)14-6-4-3-5-7-14)15-8-9-16-18(12-15)21-11-10-20-16/h3-12,19H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWUZVQDPNOECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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